4,4-Difluoro-2-(trifluoromethyl)piperidine
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Overview
Description
4,4-Difluoro-2-(trifluoromethyl)piperidine is a fluorinated organic compound with the molecular formula C6H8F5N. This compound is characterized by the presence of both difluoro and trifluoromethyl groups attached to a piperidine ring. The incorporation of fluorine atoms into organic molecules often imparts unique physical, chemical, and biological properties, making such compounds valuable in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Difluoro-2-(trifluoromethyl)piperidine typically involves the introduction of fluorine atoms into a piperidine ring. One common method is the nucleophilic substitution reaction, where a suitable piperidine precursor is reacted with fluorinating agents under controlled conditions. For example, pentafluoropyridine can be used as a starting material, which undergoes nucleophilic substitution with sodium azide to introduce the fluorine atoms .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4,4-Difluoro-2-(trifluoromethyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Reagents such as organolithium compounds and Grignard reagents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorinated piperidine oxides, while reduction can produce partially or fully reduced derivatives.
Scientific Research Applications
4,4-Difluoro-2-(trifluoromethyl)piperidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the study of fluorine’s effects on biological systems and in the development of fluorinated pharmaceuticals.
Medicine: It is investigated for its potential use in drug discovery and development, particularly for its unique pharmacokinetic properties.
Industry: The compound is used in the production of agrochemicals, polymers, and other industrial materials.
Mechanism of Action
The mechanism of action of 4,4-Difluoro-2-(trifluoromethyl)piperidine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)piperidine: Similar in structure but lacks the difluoro groups.
3,3-Difluoropyrrolidine: Contains difluoro groups but has a different ring structure.
4,4-Bis(trifluoromethyl)-2,2-bipyridine: Contains trifluoromethyl groups but has a bipyridine structure.
Uniqueness
4,4-Difluoro-2-(trifluoromethyl)piperidine is unique due to the combination of both difluoro and trifluoromethyl groups on a piperidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C6H8F5N |
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Molecular Weight |
189.13 g/mol |
IUPAC Name |
4,4-difluoro-2-(trifluoromethyl)piperidine |
InChI |
InChI=1S/C6H8F5N/c7-5(8)1-2-12-4(3-5)6(9,10)11/h4,12H,1-3H2 |
InChI Key |
JUYKLDXAJPREDC-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(CC1(F)F)C(F)(F)F |
Origin of Product |
United States |
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